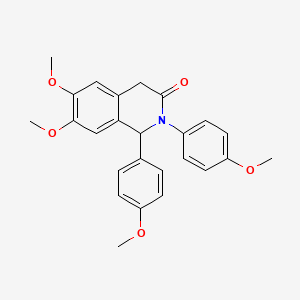![molecular formula C14H8Cl3IN2OS B5153704 2,4-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide](/img/structure/B5153704.png)
2,4-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide, also known as CI-994, is a small molecule inhibitor that has been widely studied in scientific research for its potential therapeutic applications. It was first synthesized in the 1990s and has since been used in various studies to investigate its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
作用機序
The mechanism of action of 2,4-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide involves its inhibition of HDACs. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones. By inhibiting HDACs, 2,4-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide can promote the expression of tumor suppressor genes and induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2,4-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide has been shown to have biochemical and physiological effects on cancer cells. It can induce cell cycle arrest and apoptosis by promoting the expression of tumor suppressor genes. It can also inhibit angiogenesis, which is the process by which new blood vessels are formed to supply oxygen and nutrients to cancer cells. In addition, 2,4-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide can enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
実験室実験の利点と制限
One advantage of using 2,4-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide in lab experiments is its ability to inhibit HDACs, which can lead to the repression of tumor suppressor genes in cancer cells. This makes it a promising candidate for cancer therapy. However, one limitation of using 2,4-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide in lab experiments is its low solubility in water, which can make it difficult to administer and study.
将来の方向性
There are several future directions for the study of 2,4-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide. One direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative disorders and inflammatory diseases. Another direction is to develop more potent and selective HDAC inhibitors based on the structure of 2,4-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide. Finally, more research is needed to investigate the optimal dosing and administration of 2,4-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide for cancer therapy.
合成法
The synthesis of 2,4-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide involves the reaction of 2,4-dichlorobenzoyl chloride with potassium thioacetate, followed by the reaction of the resulting thioester with 2-chloro-4-iodoaniline. The final product is obtained by the reaction of the intermediate with ammonium hydroxide. The overall yield of this synthesis method is around 40%.
科学的研究の応用
2,4-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anticancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which can lead to the repression of tumor suppressor genes. By inhibiting HDACs, 2,4-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide can promote the expression of these genes and induce cell cycle arrest and apoptosis in cancer cells.
特性
IUPAC Name |
2,4-dichloro-N-[(2-chloro-4-iodophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3IN2OS/c15-7-1-3-9(10(16)5-7)13(21)20-14(22)19-12-4-2-8(18)6-11(12)17/h1-6H,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYCKSGQWUJGEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NC(=S)NC2=C(C=C(C=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3IN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-[(2-chloro-4-iodophenyl)carbamothioyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,5-dimethylphenyl)-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5153631.png)

![1-[6-(2-methylphenoxy)hexyl]-1H-imidazole](/img/structure/B5153648.png)

![N-[2-(2-chlorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5153661.png)

![2-{2-[(3,4-dichlorophenyl)thio]ethyl}pyridine hydrochloride](/img/structure/B5153676.png)
![2-[4-(4-morpholinylsulfonyl)phenoxy]-N-phenylacetamide](/img/structure/B5153689.png)
![ethyl 1-[(4-bromo-2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5153693.png)
![6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]nicotinamide](/img/structure/B5153716.png)
![4-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B5153722.png)
![1-[4-(3-ethylphenoxy)butyl]pyrrolidine](/img/structure/B5153723.png)

![N-{2-[(4-methylbenzyl)thio]ethyl}-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5153728.png)